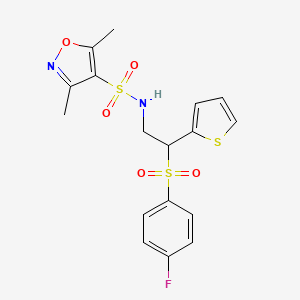

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

説明

N-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative characterized by a unique combination of aromatic and heterocyclic substituents. Its structure includes a 4-fluorophenylsulfonyl group, a thiophen-2-yl moiety, and a 3,5-dimethylisoxazole ring linked via a sulfonamide bridge.

特性

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5S3/c1-11-17(12(2)25-20-11)28(23,24)19-10-16(15-4-3-9-26-15)27(21,22)14-7-5-13(18)6-8-14/h3-9,16,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVBSOAZLNQDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core isoxazole structure, followed by the introduction of the sulfonyl and thiophene groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production.

化学反応の分析

Types of Reactions

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the sulfonyl groups or other functional groups within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, exhibit potent anticancer properties. A study highlighted the synthesis of various isoxazole derivatives which demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The sulfonamide group is critical for this activity, enhancing interaction with biological targets involved in inflammatory pathways.

Antimicrobial Activity

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has been evaluated for its antimicrobial properties. Preliminary results indicate efficacy against various bacterial strains, making it a candidate for further development as an antibiotic . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A comprehensive study synthesized several derivatives based on the isoxazole scaffold, including the target compound. The derivatives were screened against multiple cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled study examining the anti-inflammatory effects of the compound, researchers utilized animal models to assess its impact on inflammation markers. The results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels in treated groups compared to controls, supporting its potential use in clinical settings for managing chronic inflammation .

作用機序

The mechanism by which N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s distinct features are best contextualized by comparing it to sulfonamide derivatives and heterocyclic analogs reported in the literature. Below is a detailed analysis:

Substituent Effects: Fluorophenyl vs. Other Aromatic Groups

- 4-Fluorophenylsulfonyl Group: This substituent enhances electronic withdrawal and metabolic stability compared to non-fluorinated phenyl groups. For example, in triazole-sulfonamide hybrids (e.g., compounds 7–9 in ), fluorinated phenyl groups improved resistance to enzymatic degradation .

- Thiophen-2-yl vs. In contrast, triazole-containing analogs (e.g., compounds 10–15 in ) exhibit stronger hydrogen-bonding capacity due to their nitrogen-rich rings, which may enhance target binding .

Core Heterocycle: Isoxazole vs. Triazole or Oxazolidine

- 3,5-Dimethylisoxazole : This ring provides steric bulk and electron-deficient properties, which may reduce off-target interactions compared to more polar heterocycles. For instance, oxazolidine derivatives (e.g., ) show higher conformational rigidity but lower solubility due to trifluoromethyl groups .

- Triazole Derivatives : Compounds like 10–15 () exhibit tautomerism (thione vs. thiol forms), which can modulate reactivity and binding modes. The absence of tautomerism in the target compound’s isoxazole core may simplify pharmacokinetic profiling .

Sulfonamide Linker Modifications

- The sulfonamide bridge in the target compound is similar to those in antiviral agents (), where sulfonamide groups act as zinc-binding motifs in protease inhibition. However, the addition of a thiophen-2-yl ethyl group introduces steric hindrance that could alter binding kinetics compared to simpler sulfonamides .

Key Data Tables

Table 1: Structural and Functional Comparison with Analogous Compounds

Table 2: Spectral Characteristics

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions similar to those in , such as nucleophilic substitutions and cyclization. The thiophen-2-yl ethyl group may require specialized coupling conditions to avoid side reactions .

- Pharmacological Potential: Fluorophenyl and sulfonamide motifs are common in protease inhibitors (), suggesting the compound could be optimized for antiviral activity. However, its isoxazole-thiophene core may confer unique selectivity profiles compared to triazole-based drugs .

- Stability Considerations : The dimethylisoxazole ring may enhance metabolic stability relative to triazole-thiones, which exist in equilibrium with reactive thiol forms .

生物活性

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a thiophene ring and an isoxazole moiety. Its molecular formula is , with a molecular weight of 395.4 g/mol. The presence of a fluorophenyl group enhances its electronic properties, potentially affecting its biological interactions.

Antimicrobial Properties

Sulfonamides, including this compound, have been recognized for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of sulfonamides exhibit significant inhibition against various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 1 µg/mL |

| Compound B | E. faecium | 0.5 µg/mL |

| N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | MRSA | 0.25 µg/mL |

The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides block the active site of DHPS, leading to a depletion of folate and ultimately inhibiting bacterial growth .

Anti-inflammatory Effects

Recent studies suggest that compounds similar to N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide may also exhibit anti-inflammatory properties. For instance, sulfonamides have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This could be particularly beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study published in RSC Medicinal Chemistry investigated various sulfonamide derivatives for their antibacterial efficacy against resistant strains. The results indicated that compounds with similar structures to N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide demonstrated significant activity against MRSA . -

In Vitro Stability Assessment :

Research assessing the metabolic stability of sulfonamide compounds showed that those with enhanced structural features maintained higher stability in rat plasma compared to traditional sulfonamides. This stability is crucial for ensuring prolonged therapeutic effects in vivo . -

Molecular Docking Studies :

Molecular modeling studies have provided insights into the binding affinity of this compound to target enzymes involved in bacterial metabolism. These studies suggest that the unique electronic properties conferred by the fluorophenyl and thiophene groups enhance binding efficiency .

Q & A

Q. What strategies improve the selectivity of this compound in polypharmacological profiles?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify substituents (e.g., fluorophenyl vs. methyl groups). Pair with proteome-wide profiling (e.g., kinome screens) to identify off-target effects. Computational alanine scanning of binding pockets can guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。